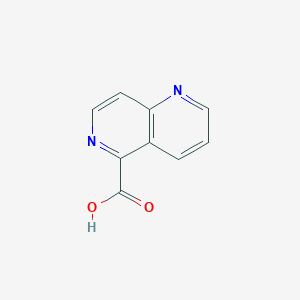

1,6-Naphthyridine-5-carboxylic acid

Description

Historical Context of Naphthyridine Chemistry

The journey of naphthyridine chemistry began in the early 20th century, driven by a curiosity to understand diazanaphthalene systems. These compounds, structurally similar to naturally occurring nitrogen-containing aromatics, quickly garnered attention for their potential as synthetic intermediates. While the broader exploration of naphthyridines was underway, the specific synthesis of 1,6-Naphthyridine-5-carboxylic acid was not extensively documented in early literature. However, its formal registration with the Chemical Abstracts Service number 74048-24-1 marked its recognition as a distinct chemical entity.

Early synthetic routes to naphthyridines, like the Skraup reaction, were often harsh and produced modest yields. acs.org This reaction, involving the heating of an aminopyridine with a glycerol (B35011) derivative in the presence of an oxidizing agent and sulfuric acid, was notoriously vigorous. acs.org Over time, refinements and new methodologies, such as tandem reaction sequences and cycloaddition, have significantly improved the accessibility and purity of naphthyridine derivatives, including this compound.

Significance of the 1,6-Naphthyridine (B1220473) Scaffold in Contemporary Research

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. mdpi.com This has led to a burgeoning interest in its synthesis and application in various therapeutic areas. researchgate.net Derivatives of the 1,6-naphthyridine core have demonstrated a wide array of pharmacological activities, including anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov

The versatility of the 1,6-naphthyridine motif allows for the introduction of various substituents at different positions, leading to a diverse range of biological effects. mdpi.com For instance, incorporating a cyclic urea (B33335) pharmacophore into the 1,6-naphthyridine framework has led to the discovery of a new class of c-Met kinase inhibitors, which are relevant in cancer therapy. rsc.org Furthermore, the substitution pattern on the naphthyridine ring plays a crucial role in determining the compound's biological activity and selectivity. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its role as a key intermediate in the synthesis of more complex, biologically active molecules. The carboxylic acid group at the 5-position provides a reactive handle for various chemical modifications, such as esterification and amidation, allowing for the creation of extensive compound libraries for drug discovery.

One significant area of investigation is the development of kinase inhibitors. The core structure of this compound has been utilized to design inhibitors of enzymes like c-Met kinase, which are implicated in cancer cell proliferation. rsc.org Another important research direction is the exploration of its potential in developing antiviral agents, particularly against HIV. nih.govnih.gov Studies have shown that modifying the 1,6-naphthyridine scaffold can lead to potent inhibitors of HIV replication. nih.gov

Furthermore, the unique structural features of 1,6-naphthyridine derivatives have made them subjects of interest in materials science and catalysis, although these applications are less explored compared to their medicinal uses. acs.org The ability of the naphthyridine system to act as a ligand for metal ions also opens up possibilities in coordination chemistry. wikipedia.org

Detailed Research Findings

The following table summarizes key research findings related to the synthesis and application of this compound and its derivatives.

| Research Area | Key Findings | References |

| Synthesis | The carboxylic acid group facilitates reactions like decarboxylation and esterification. Conversion of a nitrile group is a common method for synthesizing the carboxylic acid. | |

| Anticancer Activity | Derivatives have been shown to inhibit c-Met kinase, an enzyme involved in cancer cell growth. Carboxamide derivatives have demonstrated potent cytotoxicity against various cancer cell lines. | nih.gov |

| Antiviral Activity (HIV) | Replacement of a quinolone nucleus with a naphthyridone core has yielded potent anti-HIV compounds. Specific substitutions on the 1,6-naphthyridine scaffold have led to highly selective anti-HIV agents. | nih.gov |

| Antimicrobial Activity | The broader naphthyridine class, to which this compound belongs, is known for its antimicrobial properties, with nalidixic acid being a prominent example. | digitallibrary.co.inmdpi.com |

| Coordination Chemistry | The 1,8-naphthyridine (B1210474) isomer is a well-studied binucleating ligand, suggesting potential for the 1,6-isomer in forming metal complexes. | wikipedia.org |

Properties

IUPAC Name |

1,6-naphthyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZARNGHJBDZPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502196 | |

| Record name | 1,6-Naphthyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74048-24-1 | |

| Record name | 1,6-Naphthyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-naphthyridine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Classical Synthesis Approaches for 1,6-Naphthyridine (B1220473) Systems

The foundational methods for constructing the 1,6-naphthyridine ring system have traditionally relied on established cyclization and coupling strategies. These classical approaches have been instrumental in providing access to a variety of substituted 1,6-naphthyridine derivatives.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are a cornerstone in the synthesis of bicyclic heterocyclic systems like 1,6-naphthyridines. These methods typically involve the formation of one of the pyridine (B92270) rings from a pre-functionalized pyridine precursor. A common strategy involves the use of an appropriately substituted 4-aminopyridine. acs.org For instance, the synthesis of 1,6-naphthyridin-2(1H)-ones can be achieved from a preformed pyridine ring. nih.gov

Another notable intramolecular approach is the Pictet-Spengler type cyclization, which has been utilized in the synthesis of tetrahydro-1,6-naphthyridine derivatives. acs.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.

Intermolecular Coupling Reactions

Intermolecular coupling reactions offer an alternative and versatile route to the 1,6-naphthyridine core. Among the most classical and historically significant are the Skraup and Friedländer syntheses.

The Skraup reaction involves the synthesis of quinolines and related heterocycles by heating an aniline (B41778) or a substituted derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent. acs.org While initially met with challenges for the synthesis of 1,6-naphthyridine from 4-aminopyridine, modifications to the Skraup reaction have enabled the preparation of the parent 1,6-naphthyridine in modest yields. acs.org One such modification involves the use of 4-aminopyridine-N-oxide as the starting material, followed by reduction of the resulting N-oxide. acs.org

The Friedländer annulation is another powerful method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov This reaction can be catalyzed by acids or bases. For example, the condensation of 4-aminonicotinaldehyde (B1271976) with malonamide (B141969) in the presence of piperidine (B6355638) and ethanol (B145695) can afford a 1,6-naphthyridin-2(1H)-one derivative. nih.gov

Advanced Synthetic Techniques for 1,6-Naphthyridine-5-carboxylic acid

Building upon the classical foundations, modern organic synthesis has introduced more sophisticated and efficient methods for the preparation of specifically functionalized 1,6-naphthyridines, including the target compound this compound.

Asymmetric Synthesis and Stereocontrol in 1,6-Naphthyridine Derivatives

The development of asymmetric syntheses to control the stereochemistry of 1,6-naphthyridine derivatives is a significant advancement, particularly for their application in medicinal chemistry. A landmark achievement in this area is the first enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold. acs.orgnih.gov This synthesis was crucial for the development of the potent retinoid-related orphan receptor γt (RORγt) inverse agonist, TAK-828F. acs.org

The key steps in this asymmetric synthesis include:

A Heck-type vinylation of a chloropyridine with ethylene (B1197577) gas. acs.org

An unprecedented direct formation of a dihydronaphthyridine from a 2-vinyl-3-acylpyridine mediated by ammonia (B1221849). acs.org

A ruthenium-catalyzed enantioselective transfer hydrogenation to establish the chiral center. acs.orgnih.gov

This approach represents a significant step forward in accessing enantiomerically pure 1,6-naphthyridine derivatives.

A 2020 protocol outlines an enantioselective synthesis commencing with 2-chloropyridine (B119429) derivatives. The process involves a Heck coupling reaction with ethylene gas under palladium catalysis to form 2-vinylpyridine (B74390) intermediates, achieving a 92% yield. This is followed by a one-pot cyclization/amination with ammonia at 60°C under pressure (0.65 MPa) to generate 5-carboxamide derivatives. The final step is an acidic hydrolysis (6 M HCl, at room temperature) of 2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide to yield the carboxylic acid in 89% yield.

Green Chemistry Approaches in Naphthyridine Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. While specific green chemistry approaches for this compound are not extensively documented, related research on other naphthyridine isomers provides valuable insights.

For instance, a greener method for the synthesis of substituted 1,8-naphthyridines has been developed utilizing water as the reaction solvent for the Friedländer reaction, achieving high yields. rsc.org The use of ethanol as a solvent in the synthesis of 1,6-naphthyridine derivatives also represents a move towards more environmentally benign conditions. researchgate.net These examples highlight a trend towards the adoption of greener solvents and reaction conditions in naphthyridine synthesis.

Ionic liquids (ILs) have emerged as promising green reaction media due to their low vapor pressure, thermal stability, and recyclability. In the context of naphthyridine synthesis, ionic liquids have been successfully employed as catalysts and solvents for the Friedländer reaction to produce 1,8-naphthyridines. acs.org In one study, the ionic liquid [Bmmim][Im] was found to be a superior catalyst, and it could be recycled and reused multiple times without a significant loss of activity. acs.org Although this specific example pertains to the 1,8-isomer, it suggests a viable and greener synthetic route that could potentially be adapted for the synthesis of 1,6-naphthyridine derivatives.

Microwave Irradiation Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a significant technique in green chemistry, offering advantages such as shorter reaction times, higher yields, and cleaner reaction profiles. rroij.comniscpr.res.in This methodology utilizes the ability of certain substances to convert electromagnetic energy into heat, thereby accelerating chemical reactions. rroij.com The application of microwave irradiation has been particularly effective in the synthesis of various naphthyridine derivatives.

One notable application involves the synthesis of 4-methyl-2,6-naphthyridine (B15350474) and its derivatives from 2-(4-cyano-3-pyridyl) propionitrile. rroij.com This microwave-promoted method is lauded for being efficient, clean, and environmentally benign, producing the desired products in excellent yields and high purity. rroij.com The process involves the cyclization of the starting material, followed by a series of transformations including diazotization and oxidation, all facilitated by microwave heating. rroij.com For instance, the conversion of a dihydrazino derivative to the final substituted 4-methyl-2,6-naphthyridine via oxidation with cupric sulfate (B86663) is significantly expedited under microwave irradiation. rroij.com

Similarly, the Friedlander synthesis of 1,8-naphthyridines, catalyzed by DABCO, has been successfully carried out under microwave irradiation. tsijournals.com This solvent-free approach not only provides good yields of the naphthyridine products but also mitigates pollution and drastically reduces reaction times from hours to minutes. tsijournals.com Another example is the synthesis of 1,3,4-oxadiazolyl 1,8-naphthyridines, where microwave irradiation on a solid silica (B1680970) gel support under solvent-free conditions leads to enhanced yields and purity of the products in a shorter time frame compared to conventional heating methods. niscpr.res.in Research has shown that reactions requiring 5-8 hours conventionally can be completed within 3-6 minutes using microwave techniques. researchgate.net

The table below compares the reaction times and yields of conventional versus microwave-assisted synthesis for certain naphthyridine derivatives, highlighting the efficiency of the latter.

| Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| 1,3-dihydrazino-4-methyl-2,6-naphthyridine | 30 min, 72.5% | 15 min, 81.2% | rroij.com |

| 4-methyl-2,6-naphthyridine | 4 hours, 68.3% | 20 min, 78.5% | rroij.com |

| 1,8-Naphthyridines (3a-g) | 8-12 hours, 65-82% | 3-5 min, 82-93% | tsijournals.com |

| 1,3,4-Oxadiazolyl 1,8-naphthyridines (4a-h) | 4.0-5.5 hours, 5-10% | 4.0-5.5 min, 82-94% | niscpr.res.in |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the derivatization of heterocyclic compounds like 1,6-naphthyridines.

The Suzuki-Miyaura cross-coupling reaction, which typically involves the reaction of an organoboron compound with a halide or triflate catalyzed by a palladium(0) complex, is a highly versatile and widely used method for creating carbon-carbon bonds. youtube.comlibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids. youtube.comorganic-chemistry.org

In the context of naphthyridine chemistry, the Suzuki coupling provides an effective means to introduce aryl or vinyl substituents onto the naphthyridine scaffold. researchgate.net For instance, halogenated derivatives of 1,6-naphthyridine, such as those with chloro or iodo substituents, are preferred substrates for cross-coupling reactions to build more complex molecules, often for applications in medicinal chemistry. A general approach involves the coupling of a halo-naphthyridine with a suitable boronic acid in the presence of a palladium catalyst and a base. researchgate.net

A notable development is the decarbonylative Suzuki-Miyaura cross-coupling, which allows for the use of widely available (hetero)aromatic carboxylic acids as coupling partners instead of the traditional halides. nih.govrsc.org This provides an alternative and valuable disconnection for the synthesis of biaryl structures. nih.gov The reaction proceeds by converting the carboxylic acid to a more reactive species that can then participate in the catalytic cycle. This approach has significantly broadened the scope of accessible heteroaromatic biaryls. nih.gov

The table below illustrates the application of Suzuki cross-coupling for the synthesis of various substituted naphthyridine derivatives.

| Naphthyridine Substrate | Boronic Acid | Catalyst/Base | Product | Yield | Reference |

| 2-Iodo-1,5-naphthyridine | Phenylboronic acid | Pd(PPh3)4/Na2CO3 | 2-Phenyl-1,5-naphthyridine | 92% | researchgate.net |

| 2-Iodo-1,5-naphthyridine | 2-Thiopheneboronic acid | Pd(PPh3)4/Na2CO3 | 2-(Thiophen-2-yl)-1,5-naphthyridine | 88% | researchgate.net |

| 2-Iodo-1,5-naphthyridine | 3-Pyridinylboronic acid | Pd(PPh3)4/Na2CO3 | 2-(Pyridin-3-yl)-1,5-naphthyridine | 85% | researchgate.net |

| Heterocyclic Carboxylic Acids | Arylboronic acids | Pd catalyst | Heteroaromatic biaryls | N/A | nih.gov |

Synthesis of Functionalized this compound Derivatives

The conversion of the carboxylic acid group in this compound into a carboxamide is a common and important transformation. Amide functionalities are prevalent in biologically active molecules, and their synthesis is a cornerstone of medicinal chemistry. nih.gov

The direct coupling of a carboxylic acid with an amine is often challenging due to the competing acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid is typically activated first. Common methods involve converting the carboxylic acid to a more electrophilic species like an acyl chloride or using coupling reagents. fishersci.co.uklibretexts.org Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) are frequently employed to facilitate amide bond formation. nih.gov The reaction proceeds through a highly reactive O-acylisourea intermediate formed from the carboxylic acid and EDC, which is then attacked by the amine. fishersci.co.uk

For example, the synthesis of 4-N-[2-(dimethylamino)ethyl]carboxamides of benzo[b] Current time information in Bangalore, IN.naphthyridines has been reported, demonstrating potent cytotoxic activity. nih.govnih.gov The general procedure involves reacting the corresponding carboxylic acid with N,N-dimethylethylenediamine using a suitable coupling agent.

The following table provides examples of coupling reagents used for the synthesis of amide derivatives from carboxylic acids.

| Carboxylic Acid | Amine | Coupling Reagent System | Solvent | Product | Reference |

| Aromatic Carboxylic Acid | Aniline Derivative | EDC/HOBt/DMAP/DIPEA | Acetonitrile | Amide | nih.gov |

| Carboxylic Acid | Primary/Secondary Amine | DCC/DMAP | N/A | Amide | nih.gov |

| Carboxylic Acid | Primary/Secondary Amine | HATU/DIPEA | DMF | Amide | nih.gov |

| Carboxylic Acid | Primary/Secondary Amine | Ceric Ammonium Nitrate (CAN) | Solvent-free (Microwave) | Amide | nih.gov |

The 1,6-naphthyridine scaffold is a recognized pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including antimicrobial, antitumor, and cardiovascular applications. mdpi.com The functionalization of this compound is a key strategy to modulate and enhance these biological properties.

Derivatization can occur at various positions on the naphthyridine ring system as well as at the carboxylic acid group. For instance, the introduction of different substituents on the naphthyridine core can significantly impact the compound's interaction with biological targets. ontosight.ai Research has shown that benzo[b] Current time information in Bangalore, IN.naphthyridine derivatives exhibit antiproliferative and cytotoxic activities against various cancer cell lines. mdpi.com

The synthesis of these derivatives often involves multi-step sequences. For example, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] Current time information in Bangalore, IN.naphthyridines can be synthesized and subsequently reacted with activated alkynes to introduce phenylethynyl groups. mdpi.com These modifications have led to compounds with inhibitory activity against monoamine oxidase B (MAO B). mdpi.com

The table below summarizes some biologically active derivatives of the broader naphthyridine family, indicating the type of activity observed.

| Naphthyridine Derivative | Biological Activity | Target/Mechanism | Reference |

| Benzo[b] Current time information in Bangalore, IN.naphthyridine-4-carboxamides | Potent Cytotoxins | Growth inhibition of cancer cell lines | nih.govnih.gov |

| Aaptamine (a benzo[de] Current time information in Bangalore, IN.naphthyridine) | Anticancer, Antibacterial | Cytotoxic effects against various cancer cell lines | mdpi.commdpi.com |

| 1-(2-(4-fluorophenyl)ethynyl) analog of tetrahydrobenzo[b] Current time information in Bangalore, IN.naphthyridine | MAO B inhibitor | Inhibition of monoamine oxidase B | mdpi.com |

| Dioxane-linked 1,5-naphthyridine (B1222797) derivatives | Antibacterial | Topoisomerase IV inhibition | nih.gov |

Mechanistic Studies of this compound Formation

The formation of the 1,6-naphthyridine ring system can be achieved through various synthetic strategies, with the underlying mechanisms often involving cyclization reactions. researchgate.netresearchgate.net Classical methods like the Skraup synthesis and the Friedlander condensation are foundational to the synthesis of naphthyridines. researchgate.netacs.org

The Skraup reaction, for instance, typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. acs.org Refinements to this often vigorous reaction have enabled the synthesis of 1,6-naphthyridine, for example, by using 4-aminopyridine-N-oxide as a starting material, followed by reduction. acs.org

A more contemporary approach involves the construction of the 1,6-naphthyridin-2(1H)-one core from a preformed pyridine or pyridone. mdpi.comnih.gov For example, one synthetic route involves the condensation of a 4-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group, such as malonamide, in the presence of a base like piperidine. nih.gov The mechanism proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the fused bicyclic system.

Another mechanistic pathway involves the cyclization of intermediates derived from 2-chloronicotinic esters. acs.org An SNAr reaction of a nitrile anion with a 2-chloronicotinic ester can furnish a 2-cyanoalkyl nicotinic ester. acs.org This intermediate can then undergo a tandem nitrile hydration and cyclization sequence to yield a 1,6-naphthyridine-5,7-dione. acs.org This dione (B5365651) can be further functionalized, for example, by conversion to a highly reactive ditriflate, which allows for diverse substitutions at the C5 and C7 positions. acs.org

The formation of 6H-indolo[2,3-b] Current time information in Bangalore, IN.naphthyridine derivatives involves a cascade transformation that proceeds through several intermediate steps to form the complex final product. researchgate.net These mechanistic pathways underscore the versatility of synthetic approaches to construct the 1,6-naphthyridine scaffold and its derivatives.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of 1,6-Naphthyridine-5-carboxylic acid

Quantum chemical calculations are employed to understand the electronic structure and energy of molecules. These calculations can range from less computationally demanding semi-empirical methods to more rigorous ab initio and Density Functional Theory (DFT) methods.

Semi-empirical quantum methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), are derived from the Hartree-Fock theory but are simplified by incorporating experimental data (parameters) to speed up calculations. uni-muenchen.de These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation and consider only valence electrons, which significantly reduces computational cost. uni-muenchen.de The calculated energies are typically expressed as heats of formation. uni-muenchen.de

AM1 and PM3 differ in their parameterization. PM3 is essentially a reparameterization of AM1, using a different strategy and correcting the core-core repulsion with only two Gaussian functions. nih.gov While AM1 often shows a smaller error in bond angles, the RM1 model, a reparameterization of AM1, generally provides smaller average unsigned errors for enthalpies of formation and dipole moments compared to both AM1 and PM3. scielo.br However, a significant drawback of these older semi-empirical methods is their failure to adequately capture dispersion interactions, which can make them less reliable for accurately predicting the relative energies of different molecular conformations, for example in carbohydrates. nih.gov

Specific AM1 or PM3 calculations for this compound are not detailed in the available literature, but the table below summarizes the general features of these methods.

| Feature | AM1 (Austin Model 1) | PM3 (Parametric Model 3) |

| Underlying Theory | Hartree-Fock with NDDO approximation uni-muenchen.de | Hartree-Fock with NDDO approximation uni-muenchen.denih.gov |

| Parameterization | Parameterized to reproduce experimental data uni-muenchen.de | Re-parameterization of AM1 with a different strategy nih.gov |

| Calculated Energy | Heat of Formation uni-muenchen.de | Heat of Formation uni-muenchen.de |

| Strengths | Generally good for geometries; smaller bond angle errors scielo.br | Improved handling of some systems over AM1 nih.gov |

| Weaknesses | Poor description of hydrogen bonds (though better than MNDO) nih.gov | Can overestimate pyramidalization of amide nitrogens uni-muenchen.de |

Density Functional Theory (DFT) has become a popular and powerful tool in pharmaceutical sciences for studying molecules in the solid state and for calculating a wide range of molecular properties. nih.gov DFT methods, such as the widely used B3LYP functional, have been shown to predict theoretical properties that align well with experimental findings. researchgate.net For complex molecules, DFT calculations are often performed with basis sets like 6-311G(d,p) to ensure accurate assignment of absorption bands and prediction of electronic and chemical properties. researchgate.netnih.gov

While specific DFT studies on this compound are not extensively documented, research on closely related structures demonstrates the utility of this approach. For example, DFT calculations at the B3LYP/6-311G(d,p) level were used to investigate the equilibrium geometry, total energy, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken atomic charges, and nonlinear optical properties of a novel chromeno[2,3-b] uni-muenchen.dersc.orgnaphthyridine derivative. researchgate.net Similarly, DFT at the B3LYP/6–311G* level was used to study derivatives of the isomeric 1,8-naphthyridine (B1210474) scaffold. researchgate.net These studies highlight how DFT is applied to understand the structural and electronic characteristics of the naphthyridine core.

| Property Calculated via DFT | Application/Information Gained | Example Scaffold |

| Equilibrium Geometry | Predicts the most stable 3D structure of the molecule. researchgate.net | Chromeno[2,3-b] uni-muenchen.dersc.orgnaphthyridine researchgate.net |

| HOMO/LUMO Energies | Determines electronic properties, reactivity, and band gap. researchgate.net | Chromeno[2,3-b] uni-muenchen.dersc.orgnaphthyridine researchgate.net |

| Mulliken Atomic Charges | Provides insight into the charge distribution within the molecule. researchgate.net | Chromeno[2,3-b] uni-muenchen.dersc.orgnaphthyridine researchgate.net |

| Nonlinear Optical (NLO) Properties | Investigates potential applications in materials science. researchgate.net | Chromeno[2,3-b] uni-muenchen.dersc.orgnaphthyridine researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Explores charge transfer, hyperconjugative effects, and intramolecular interactions. researchgate.net | Chromeno[2,3-b] uni-muenchen.dersc.orgnaphthyridine researchgate.net |

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used in structure-based drug design to predict how a small molecule (ligand) binds to the active site of a target protein or receptor. ijpsonline.com This method helps in understanding the molecular interactions, binding modes, and predicting the binding affinity, often expressed as a docking score in kcal/mol. ijpsonline.combiointerfaceresearch.com A lower binding energy generally indicates a higher binding affinity. mdpi.com

Docking studies have been performed on several analogues of this compound, demonstrating the potential of the naphthyridine scaffold to interact with various biological targets. For instance, derivatives of the isomeric 1,8-naphthyridine-3-carboxylic acid have been evaluated. In one study, these analogues were docked into the active site of the H1 histamine (B1213489) receptor to understand their molecular interactions and binding modes. rsc.orgnih.gov In another study aimed at developing anticancer agents, 1,8-naphthyridine derivatives were docked against the human estrogen receptor (PDB ID: 1ERR), with some compounds showing better binding energies than the standard drug, Tamoxifen. researchgate.net

The table below summarizes findings from docking studies on related naphthyridine compounds, illustrating the types of targets investigated and the binding affinities observed.

| Compound Class | Target Protein (PDB ID) | Best Docking Score (kcal/mol) | Key Finding |

| 1,8-Naphthyridine Derivatives | Human Estrogen Receptor (1ERR) researchgate.net | -147.819 | Better binding energy than the reference drug, Tamoxifen. researchgate.net |

| 1,8-Naphthyridine-3-carboxylic Acid Derivatives | H1 Histamine Receptor nih.gov | Not Specified | Used to understand binding mode for antihistaminic activity. nih.gov |

| 1,8-Naphthyridine-3-carboxylic Acid Derivatives | Salmonella typhi OmpF ijpsonline.com | Not Specified | Compounds showed high C score values, suggesting good interaction. ijpsonline.com |

| Itaconic Acid (for comparison) | Anticancer Target (1A2B) biointerfaceresearch.com | -11.26 | Example of strong binding affinity predicted by docking. biointerfaceresearch.com |

| Abscisic Acid (for comparison) | 11β-HSD1 (Diabetes Target) mdpi.com | -8.1 | Example of potent inhibition predicted for a natural ligand. mdpi.com |

In Silico ADMET Predictions and Drug-Likeness Evaluation

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial in the early stages of drug discovery to predict the pharmacokinetic properties of a compound. rsc.org These computational predictions help to identify candidates with favorable drug-like properties and to flag potential liabilities, saving time and resources. rsc.org

Various software tools are available for these predictions. For example, the SwissADME server has been used to investigate the drug-likeness of 1,8-naphthyridine derivatives based on rules like Lipinski's Rule of Five. researchgate.net Another common tool is the admetSAR server, which predicts a wide range of properties including Human Intestinal Absorption (HIA), blood-brain barrier (BBB) penetration, and Caco-2 cell permeability. alliedacademies.org Such in silico approaches were deemed suitable for designing and synthesizing effective antihistaminic agents based on the 1,8-naphthyridine-3-carboxylic acid scaffold. nih.gov

A critical component of ADMET evaluation is the prediction of potential toxicity. In silico methods can provide early warnings about a compound's likelihood to be toxic, carcinogenic, or mutagenic. The admetSAR server, for instance, can predict carcinogenicity and perform an AMES test simulation. alliedacademies.org The AMES test is a widely used method to assess a substance's potential to cause DNA mutations. alliedacademies.org Predicting such profiles computationally allows researchers to prioritize compounds with a lower risk of toxicity for further development. alliedacademies.org

| Toxicity Prediction Test | Description | Computational Tool Example |

| AMES Test | Predicts the mutagenic potential of a compound (ability to induce genetic mutations). alliedacademies.org | admetSAR alliedacademies.org |

| Carcinogenicity | Predicts the potential of a compound to cause cancer. alliedacademies.org | admetSAR alliedacademies.org |

| Rat Acute Toxicity | Estimates the lethal dose (LD50) in rats, indicating acute toxicity. alliedacademies.org | admetSAR alliedacademies.org |

| Human Intestinal Absorption (HIA) | Although not a direct toxicity measure, poor absorption can affect safety and efficacy evaluations. alliedacademies.org | admetSAR alliedacademies.org |

Solvatochromism Studies and Solvent-Molecule Interactions

Solvatochromism, the phenomenon where the color of a chemical substance changes with the polarity of the solvent, is a powerful tool for investigating solvent-solute interactions. For a compound like this compound, such studies reveal crucial information about how the electronic structure of the molecule is influenced by its immediate environment. This section delves into the theoretical and experimental findings regarding the solvatochromic behavior of this compound and its derivatives, focusing on the interplay between the molecule and various solvents.

Detailed solvatochromic studies on this compound itself are not extensively documented in publicly available literature. However, significant insights can be drawn from research on its close derivatives. A key study focused on the solvatochromism of 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, a compound with a similar bicyclic core. This research utilized solvents of varying polarity, hydrogen bond donor (HBD), and hydrogen bond acceptor (HBA) capabilities to probe the solvent-molecule interactions.

The findings indicated that the ground state of this naphthyridine derivative is influenced by two intramolecular hydrogen-bonded structures. A significant observation was the formation of zwitterionic species, which occurred exclusively in hydrogen-bond-donating solvents. This suggests that the solvent actively participates in the proton transfer process, highlighting the importance of specific solute-solvent interactions. To substantiate these experimental observations, semi-empirical calculations using AM1 and PM3 methods were employed, providing theoretical support for the proposed interpretations of solvent-assisted proton transference.

To illustrate the typical solvatochromic effects on a related naphthyridine carboxylic acid structure, the behavior of nalidixic acid (a 1,8-naphthyridine derivative) in various solvent mixtures can be examined. Studies on nalidixic acid in co-solvent mixtures of water with acetone, methanol, and ethanol (B145695) have shown distinct shifts in its UV-Vis absorption spectra. jcchems.com As the water content in these mixtures increases, a displacement in the absorption signal is observed, which is attributed to the interaction between water, a polar protic solvent, and the acidic group of the antibiotic. jcchems.comresearchgate.net This interaction, primarily through hydrogen bonding, alters the energy levels of the electronic states of the molecule. researchgate.net

The following interactive data table presents the UV absorption maxima for nalidixic acid in different mixtures of ethanol and water, demonstrating the effect of solvent composition on the electronic transitions of the molecule. researchgate.net

Data is for the related compound Nalidixic Acid and is presented for illustrative purposes. researchgate.net

The data shows that while one absorption band remains relatively stable at ~257 nm, the other band exhibits a noticeable bathochromic (red) shift as the proportion of water in the solvent mixture increases. This shift from 313 nm in pure ethanol to 331 nm in 80% water indicates a stabilization of the excited state relative to the ground state, a common effect in polar protic solvents due to strong hydrogen bonding interactions. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,6-Naphthyridine-5-carboxylic acid and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in this compound and its derivatives. By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can confirm the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of the parent 1,6-naphthyridine (B1220473) provides a foundational understanding of the proton environments in this class of compounds. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons on the heterocyclic rings exhibit distinct chemical shifts due to the influence of the nitrogen atoms and the aromatic system. chemicalbook.com For instance, protons adjacent to the nitrogen atoms are generally deshielded and appear at lower fields (higher ppm values). chemicalbook.com

In the case of this compound, the presence of the carboxylic acid group at position 5 significantly influences the chemical shifts of the neighboring protons. The acidic proton of the carboxyl group itself is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10 and 13 ppm. princeton.edulibretexts.org Protons on the carbon atoms adjacent to the carboxyl group also experience a downfield shift. libretexts.orglibretexts.org

Table 1: Predicted ¹H NMR Data for 1,6-Naphthyridine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | 9.10 | d | J(H-2, H-3) = 4.1, J(H-2, H-4) = 1.9 |

| H-3 | 7.52 | dd | J(H-3, H-2) = 4.1, J(H-3, H-4) = 8.2 |

| H-4 | 8.28 | d | J(H-4, H-3) = 8.2, J(H-4, H-8) = 0.9 |

| H-5 | 9.28 | d | J(H-5, H-7) = 0.9 |

| H-7 | 8.76 | d | J(H-7, H-8) = 6.0 |

| H-8 | 7.93 | dd | J(H-8, H-7) = 6.0, J(H-8, H-4) = 0.9 |

Data based on the parent 1,6-naphthyridine molecule. The presence of a carboxylic acid group at position 5 would alter these values. chemicalbook.com

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information on the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. Aromatic carbons in the naphthyridine ring system typically resonate in the region of 110-160 ppm. np-mrd.orgoregonstate.edu

The most downfield signal, aside from the solvent peak, is typically attributed to the carbonyl carbon of the carboxylic acid group, which characteristically appears between 160 and 185 ppm. princeton.edulibretexts.org The quaternary carbons of the naphthyridine rings, those that are not bonded to any hydrogen atoms, often show weaker signals in the spectrum. oregonstate.edu Predicted ¹³C NMR data for this compound suggests distinct signals for each carbon atom, reflecting the asymmetry of the molecule. np-mrd.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 153.11 |

| C3 | 122.31 |

| C4 | 140.38 |

| C4a | 125.44 |

| C5 | 130.36 |

| C7 | 130.04 |

| C8 | 114.50 |

| C8a | 148.41 |

| C=O | 168.36 |

Predicted data provides an estimation of the chemical shifts. np-mrd.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure. For this compound, these techniques are particularly useful for identifying the characteristic vibrations of the carboxylic acid group and the naphthyridine core.

The IR spectrum of a carboxylic acid is dominated by several key absorptions. A very broad O-H stretching band is typically observed in the region of 3300-2500 cm⁻¹, which often overlaps with C-H stretching vibrations. libretexts.orgorgchemboulder.com This broadening is a result of strong hydrogen bonding between carboxylic acid molecules, which form dimers in the solid state and in concentrated solutions. orgchemboulder.com The carbonyl (C=O) stretching vibration gives rise to a strong, sharp band between 1760 and 1690 cm⁻¹. orgchemboulder.comyoutube.com The exact position of this band can be influenced by factors such as dimerization and conjugation. orgchemboulder.com Additionally, a C-O stretching vibration appears in the 1320-1210 cm⁻¹ region, and O-H bending vibrations can be seen around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

The aromatic C-H stretching vibrations of the naphthyridine ring typically occur above 3000 cm⁻¹, while the aromatic C=C and C=N skeletal vibrations appear in the 1600-1400 cm⁻¹ region. tu.edu.iq

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=O stretch is typically observable. uu.nl The symmetric breathing modes of the aromatic rings are often strong in the Raman spectrum, providing further structural information. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (π) to higher energy anti-bonding orbitals (π*). researchgate.net

The UV-Vis spectrum of this compound is expected to show characteristic absorptions corresponding to π → π* transitions of the aromatic system. nih.gov The presence of the carboxylic acid group, a chromophore, can influence the wavelength of maximum absorption (λmax). libretexts.org Generally, carboxylic acids without significant conjugation absorb at wavelengths around 210 nm, which is often too low for routine analysis. libretexts.org However, the extended aromatic system of the naphthyridine core shifts the absorption to higher, more accessible wavelengths. The solvent used can also affect the spectrum due to interactions with the solute molecules. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 174.16 g/mol . uni.luscbt.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound.

Anticancer Activity of this compound Derivatives

Derivatives of 1,6-naphthyridine have demonstrated notable antiproliferative and cytotoxic activities against various cancer cell lines. nih.govmdpi.com For instance, benzo[b] nih.govnih.govnaphthyridine derivatives have been reported to exhibit such anticancer properties. mdpi.com A number of these compounds have progressed into clinical trials for cancer chemotherapy. researchgate.net

A study evaluating a series of naphthyridine derivatives showcased their cytotoxic effects on human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. Several of these synthesized compounds displayed significant potency, with IC₅₀ values indicating strong growth inhibition. nih.govnih.gov For example, one of the most potent compounds, which features a naphthyl ring at the C-2 position, demonstrated IC₅₀ values of 0.7 µM in HeLa cells, 0.1 µM in HL-60 cells, and 5.1 µM in PC-3 cells. nih.govnih.gov The substitution pattern on the naphthyridine core was found to be crucial for the observed cytotoxicity. nih.govnih.gov

Cytotoxicity of Naphthyridine Derivatives Against Human Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 16 | HeLa | 0.7 | nih.gov |

| HL-60 | 0.1 | nih.gov | |

| PC-3 | 5.1 | nih.gov | |

| Compound 14 | HL-60 | 1.5 | nih.gov |

| HeLa | 2.6 | nih.gov | |

| Compound 15 | HL-60 | 0.8 | nih.gov |

| HeLa | 2.3 | nih.gov | |

| Colchicine (B1669291) | HeLa | 23.6 | nih.gov |

| HL-60 | 7.8 | nih.gov | |

| PC-3 | 19.7 | nih.gov | |

| Compounds 14, 15, and 16 are 1,6-naphthyridine derivatives with a naphthyl ring at the C-2 position. |

The anticancer effects of this compound and its derivatives are attributed to a variety of mechanisms at the molecular level. These include direct interaction with DNA, inhibition of essential enzymes involved in DNA replication and maintenance, and interference with cellular signaling pathways that lead to programmed cell death and cell cycle disruption. nih.govontosight.ai

Certain derivatives of the parent 1,6-naphthyridine structure have been shown to interact with DNA, a mechanism that is often associated with anticancer properties. ontosight.ai This interaction can occur through intercalation, where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. This process can disrupt the normal structure and function of DNA, ultimately leading to cellular death.

While direct DNA intercalation studies on this compound itself are not extensively detailed in the reviewed literature, studies on closely related naphthyridine isomers provide evidence for this mechanism. For example, a thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid derivative was found to bind to calf thymus DNA with a binding constant (Kb) of 2.1 x 10⁶ M⁻¹, increase the viscosity of DNA, and raise its melting temperature, all of which are characteristic signs of intercalation. nih.gov Another study on a 2-acetylamino-7-methyl-1,8-naphthyridine derivative reported a binding constant of 3.4 x 10⁵ M⁻¹ for its interaction with a guanine (B1146940) base in a DNA duplex. nih.gov These findings on related naphthyridine scaffolds suggest that the 1,6-naphthyridine core has the structural potential for DNA intercalation.

DNA Binding Constants of Naphthyridine Derivatives

| Compound | Binding Constant (Kb) (M⁻¹) | Target DNA | Reference |

| Thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid | 2.1 x 10⁶ | Calf Thymus DNA | nih.gov |

| 2-acetylamino-7-methyl-1,8-naphthyridine (AcMND) | 3.4 x 10⁵ | Guanine in DNA duplex | nih.gov |

Topoisomerases are critical enzymes that manage the topological state of DNA during processes like replication, transcription, and repair, making them validated targets for anticancer drugs. Some naphthyridine derivatives have been identified as inhibitors of both topoisomerase I and II. nih.gov For instance, certain naphthyridine compounds have been reported to exert their anticancer effects by inhibiting topoisomerase II. nih.gov While specific IC₅₀ values for this compound derivatives against these enzymes are not detailed in the available research, the general class of naphthyridines is known to possess this inhibitory activity.

A significant mechanism underlying the anticancer activity of naphthyridine derivatives is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Studies on pyrazolo-naphthyridine derivatives have shown that they can induce a G0/G1 phase cell cycle arrest in both cervical (HeLa) and breast (MCF-7) cancer cells. This arrest is followed by the induction of apoptosis, which is evidenced by morphological changes such as cell shrinkage and nuclear condensation. The apoptotic process initiated by these compounds appears to involve the mitochondrial pathway, confirmed by a decrease in the mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3/7.

Based on the conducted research, there is currently no available scientific literature detailing the angiogenesis inhibitory activities of this compound derivatives.

Telomerase is an enzyme crucial for maintaining telomere length and is highly active in the majority of cancer cells, making it an attractive target for anticancer therapies. While research into telomerase inhibition by 1,6-naphthyridine derivatives is limited, a study on a related isomer, a dimeric form of a 2-amino-1,8-naphthyridine derivative, demonstrated that its binding to the human telomeric sequence inhibits the elongation of the sequence by telomerase. nih.gov This finding suggests that the broader naphthyridine chemical class has the potential to be explored for telomerase inhibitory activity.

Mechanism of Action Studies

Antimitotic and Tubulin Polymerization Inhibition

Certain derivatives of the naphthyridine family have been identified as potent antimitotic agents, interfering with the process of cell division. nih.gov Their mechanism of action often involves the inhibition of tubulin polymerization, a critical process for the formation of microtubules. nih.gov Microtubules are essential components of the cytoskeleton and the mitotic spindle, which facilitates the separation of chromosomes during cell division.

Research has shown that some naphthyridine compounds exert their antimitotic effects by interacting with the colchicine binding site on β-tubulin. nih.gov By binding to this site, these molecules disrupt the assembly of tubulin heterodimers into microtubules, leading to a destabilization of the microtubule network. This disruption arrests the cell cycle, typically in the G2/M phase, and can ultimately trigger apoptosis, or programmed cell death, in rapidly dividing cancer cells. The potent cytotoxic and antitubulin activities have been particularly noted in series of 2-phenyl-1,8-naphthyridin-4-ones.

Protein Kinase Inhibition (e.g., PDK1, c-Met kinase, Akt1, Akt2)

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in many diseases, including cancer. Consequently, they are major targets for drug development. Derivatives of the 1,6-naphthyridine scaffold have been investigated as inhibitors of several key protein kinases.

c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a significant role in tumor cell proliferation, survival, and metastasis. The 1,6-naphthyridine framework has been successfully used as a scaffold to design novel c-Met kinase inhibitors. In one study, a series of 1,6-naphthyridine derivatives were synthesized based on the structure of the known c-Met inhibitor MK-2461. nih.gov The results indicated that the 1,6-naphthyridine core is a more promising structure for c-Met inhibition compared to the isomeric 1,5-naphthyridine (B1222797) core. nih.gov Further development led to the creation of 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one based inhibitors, with one compound demonstrating a half-maximal inhibitory concentration (IC₅₀) of 2.6 μM against c-Met kinase. rsc.org

Akt1 and Akt2: The Akt signaling pathway is a central node in promoting cell survival and proliferation and is frequently hyperactivated in human cancers. Allosteric inhibitors that bind to a pocket at the interface of the kinase and regulatory domains of Akt have been developed. The introduction of a naphthyridine scaffold was found to improve the polarity and solubility of these inhibitors. achemblock.com Specifically, triazolo[3,4-f] nih.govnih.govnaphthyridin-3(2H)-one derivatives have been identified as highly potent and selective inhibitors of all three Akt isoforms (Akt1, Akt2, and Akt3). nih.gov These compounds, such as MK-2206, lock the kinase in an inactive conformation, thereby blocking downstream signaling. achemblock.comnih.gov

PDK1 and Other Kinases: While specific studies focusing on this compound as a direct inhibitor of 3-phosphoinositide dependent protein kinase 1 (PDK1) are limited, the broader class of naphthyridines has been explored for various kinase targets. For instance, a patent has been filed for novel substituted 1,6-naphthyridines as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a kinase implicated in cancer progression and neurodegenerative diseases. nih.gov The interconnected nature of kinase pathways, such as the PI3K/PDK1/Akt axis, suggests that inhibitors of one component may affect others. nih.gov However, direct inhibitory activity of this specific scaffold against PDK1 requires further dedicated investigation.

Rat Sarcoma Protein (Ras) Inhibition

The Rat Sarcoma (Ras) proteins are a family of small GTPases that act as molecular switches in signal transduction pathways controlling cell growth, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, making them a highly sought-after but challenging therapeutic target. Despite extensive research in medicinal chemistry, no significant findings were identified during the literature search that specifically link this compound or its direct derivatives to the inhibition of Ras protein activity.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

The cytotoxic potential of novel compounds is a primary indicator of their anticancer activity. Derivatives of the 1,6-naphthyridine scaffold have been evaluated against various human cancer cell lines to determine their growth-inhibitory effects, often reported as IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

A study evaluating a series of synthesized naphthyridine derivatives demonstrated a wide range of cytotoxic activities. The IC₅₀ values for these compounds spanned from 0.7 µM to 172.8 µM against HeLa cells and from 0.1 µM to 102.9 µM against HL-60 leukemia cells. nih.gov

HeLa cells, an immortal cell line derived from cervical cancer, are a standard model for cancer research. Several pyrazolo-naphthyridine derivatives have shown significant cytotoxic potential against these cells. nih.gov For instance, compound 5j from one study was identified as the most active against HeLa cells, with an IC₅₀ value of 6.4 ± 0.45 µM. nih.gov Another study on a different set of naphthyridine derivatives found that compounds with a naphthyl ring at the C-2 position were particularly potent, with IC₅₀ values as low as 0.71 µM against HeLa cells. nih.gov

Table 1: Cytotoxicity of Naphthyridine Derivatives against HeLa Cells

| Compound/Derivative Type | IC₅₀ (µM) | Reference |

|---|---|---|

| Pyrazolo-naphthyridine (5j) | 6.4 ± 0.45 | nih.gov |

| C-2 Naphthyl Naphthyridine (16) | 0.71 | nih.gov |

| C-2 Naphthyl Naphthyridine (15) | 2.3 | nih.gov |

This table presents a selection of data for representative derivatives.

The MCF7 cell line is a widely used model for estrogen-receptor-positive breast cancer. The cytotoxicity of naphthyridine derivatives has also been confirmed in this cell line. The pyrazolo-naphthyridine derivative 5k was found to be highly active, with an IC₅₀ value of 2.03 ± 0.23 µM. nih.gov Other studies have reported that certain 1,8-naphthyridine (B1210474) derivatives also exhibit good antitumor activity against breast cancer cells, with IC₅₀ values ranging from 1.47 to 35.3 µM. nih.gov

Table 2: Cytotoxicity of Naphthyridine Derivatives against MCF7 Cells

| Compound/Derivative Type | IC₅₀ (µM) | Reference |

|---|---|---|

| Pyrazolo-naphthyridine (5k) | 2.03 ± 0.23 | nih.gov |

| Indolocarbazole (Compound 1) | 7.2 ± 0.6 | researchgate.net |

This table presents a selection of data for representative derivatives and related compounds for context.

K562 cells are derived from a patient with chronic myelogenous leukemia and are frequently used to screen for potential anti-leukemia drugs. While direct data for this compound is scarce, studies on related structures provide insight. For example, a study on various naphthyridine derivatives showed potent cytotoxicity against the HL-60 leukemia cell line, with the most active compounds having IC₅₀ values as low as 0.1 µM. nih.gov Another study on different heterocyclic compounds reported an IC₅₀ value of 5.0 ± 0.2 µM for an indolocarbazole against K562 cells. researchgate.net Carboxamide derivatives of benzo[b] nih.govnih.govnaphthyridin-(5H)ones have also shown potent cytotoxicity against murine leukemia cells, with some IC₅₀ values below 10 nM.

Table 3: Cytotoxicity of Naphthyridine and Related Derivatives against Leukemia Cells

| Compound/Derivative Type | Cell Line | IC₅₀ | Reference |

|---|---|---|---|

| C-2 Naphthyl Naphthyridine (16) | HL-60 | 0.1 µM | nih.gov |

| C-2 Naphthyl Naphthyridine (15) | HL-60 | 0.8 µM | nih.gov |

| C-2 Naphthyl Naphthyridine (14) | HL-60 | 1.5 µM | nih.gov |

This table presents a selection of data for representative derivatives against leukemia cell lines.

HepG2 (Liver Cancer) Cells

Direct experimental data on the cytotoxic activity of this compound against the HepG2 human liver cancer cell line is not extensively available in the reviewed scientific literature. However, studies on structurally related naphthyridine derivatives have demonstrated activity against this cell line. For instance, a series of novel 4-hydroxybenzo[h] nih.govnih.govnaphthyridine-2,5-dione derivatives were synthesized and evaluated for their antitumor activities against HepG2 cells. One of the most active compounds in this series, a 3-nitro derivative, exhibited strong activity against HepG2 with an IC50 value of 15.3±0.7 μg/mL. researchgate.net This suggests that the broader naphthyridine scaffold is a promising starting point for the development of agents targeting liver cancer.

A549 (Lung Cancer) Cells

Specific studies detailing the cytotoxic effects of this compound on the A549 human lung adenocarcinoma cell line are limited in the available literature. Research into the broader class of naphthyridine derivatives has shown potential against this cell line. For example, a study on 9-methoxy benzo[b] nih.govmdpi.comnaphthyridin-2(1H)-one, a related naphthyridine derivative, demonstrated significant cytotoxic effects, causing up to 75% cell death in A549 cells. worldwidejournals.com This indicates that the naphthyridine core structure is of interest for the development of novel therapeutics for lung cancer.

Prostate Cancer Cell Lines (LNCaP, DU145, PC-3)

Investigations into the direct effects of this compound on the prostate cancer cell lines LNCaP, DU145, and PC-3 are not widely documented. However, research on other naphthyridine derivatives has shown activity against prostate cancer cells. A study on a series of naphthyridine derivatives revealed cytotoxic activity against the PC-3 cell line. nih.gov One of the most potent compounds in this series, which featured a C-7 methyl group and a C-2 naphthyl ring, displayed an IC50 value of 5.1 µM against PC-3 cells. nih.gov While this provides a rationale for exploring naphthyridines in prostate cancer, specific data for this compound is needed.

Murine P388 Leukemia and Lewis Lung Carcinoma (LLTC) Cell Lines

While direct studies on this compound are scarce, extensive research has been conducted on a closely related series of compounds: 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b] nih.govnih.govnaphthyridine-4-carboxamides. These compounds have shown potent cytotoxicity against both murine P388 leukemia and Lewis lung carcinoma (LLTC) cell lines. nih.gov Many derivatives in this series exhibited IC50 values below 10 nM, indicating significant growth inhibitory properties. nih.gov The potent activity of these benzo[b] nih.govnih.govnaphthyridine derivatives underscores the potential of this chemical scaffold in the development of anticancer agents.

Table 1: Cytotoxic Activity of Benzo[b] nih.govnih.govnaphthyridine-4-carboxamide Derivatives

| Compound | 2-Substituent | P388 IC50 (nM) | LLTC IC50 (nM) |

|---|---|---|---|

| 1 | Methyl | 1.8 | 3.6 |

| 2 | Ethyl | 2.1 | 4.5 |

| 3 | Phenyl | 5.3 | 11 |

| 4 | 4-Fluorophenyl | 1.2 | 2.8 |

| 5 | 3,4-Dimethoxyphenyl | 1.5 | 3.3 |

This table presents a selection of data from studies on benzo[b] nih.govnih.govnaphthyridine-4-carboxamide derivatives, which are structurally related to this compound.

Human Jurkat Leukemia Cell Lines

Studies on this compound have indicated its potential as an anticancer agent, particularly against leukemia. In in vitro studies involving human leukemia cell lines, treatment with this compound led to a significant reduction in cell viability, with a reported IC50 value of 15 µM. This finding suggests that the compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Furthermore, research on the related 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b] nih.govnih.govnaphthyridine-4-carboxamides has also demonstrated potent cytotoxicity against human Jurkat leukemia cell lines, with many compounds in this series showing IC50 values of less than 10 nM. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Agents

While comprehensive SAR studies specifically for this compound are not extensively detailed, research on related naphthyridine scaffolds provides valuable insights.

For a series of naphthyridine derivatives evaluated against HeLa, HL-60, and PC-3 cancer cell lines, 3D-QSAR modeling suggested that the C-1 NH and C-4 carbonyl group of the naphthyridine ring, along with a C-2 naphthyl ring, were important for cytotoxicity. nih.gov In this series, methyl substitutions at the C-6 or C-7 positions were generally more active than those at the C-5 position. nih.gov Compounds with two methyl groups at both the C-5 and C-7 positions, or those with no substitution at these positions, were substantially less active. nih.gov

In the case of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b] nih.govnih.govnaphthyridine-4-carboxamides, a wide range of substituents at the 2-position were tolerated while retaining potent cytotoxicity. nih.gov The conversion of the carboxylic acid at the 4-position to a 4-N-[2-(dimethylamino)ethyl]carboxamide was a key modification for potent growth inhibitory properties. nih.gov

For 5H-dibenzo[c,h]1,6-naphthyridin-6-ones, potent topoisomerase I-targeting activity was observed when the 5-position was substituted with a 2-(N,N-dimethylamino)ethyl or a 2-(pyrrolidin-1-yl)ethyl group. nih.gov In contrast, the addition of a beta-methyl or a beta-hydroxymethyl group to the 2-(N,N-dimethylamino)ethyl substituent resulted in a loss of significant activity. nih.gov

These findings collectively suggest that substitutions at various positions on the naphthyridine ring system can significantly influence the anticancer activity, and specific functionalities, such as basic amine side chains, can be crucial for potent cytotoxicity.

In Vivo Antitumor Efficacy Studies

Direct in vivo antitumor efficacy studies for this compound are not widely reported in the available literature. However, studies on structurally related compounds have demonstrated in vivo activity.

In a study of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b] nih.govnih.govnaphthyridine-4-carboxamides, five compounds were tested in vivo against subcutaneous colon 38 tumors in mice. nih.govnih.gov A single dose of the 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives proved to be curative in this model. nih.gov Furthermore, the 2-(4-fluorophenyl) derivative also showed curative potential at a single dose. nih.gov

Additionally, in vivo evaluation of 5H-dibenzo[c,h]1,6-naphthyridin-6-one derivatives in a human tumor xenograft model using athymic nude mice with the MDA-MB-435 breast tumor cell line showed promising results. nih.gov One compound was effective in regressing tumor growth when administered either by intraperitoneal injection or orally. nih.gov Another related dihydrodibenzo[c,h]naphthyridine derivative also suppressed tumor growth when administered orally. nih.gov These studies on related naphthyridine scaffolds indicate the potential for this class of compounds to exhibit significant antitumor effects in vivo.

Antiviral Activity of this compound Derivatives

Derivatives of the 1,6-naphthyridine scaffold have been the subject of significant research, revealing a spectrum of antiviral activities. These compounds have shown particular promise against certain herpesviruses and the human immunodeficiency virus (HIV). nih.govnih.gov

A series of 1,6-naphthyridine analogues have demonstrated potent activity against human cytomegalovirus (HCMV), a member of the herpesvirus family. nih.govnih.gov In vitro studies revealed that these compounds are active against a narrow range of viruses, primarily human herpesviruses. nih.govnih.gov

One notable 1,6-naphthyridine derivative, referred to in studies as compound A1, exhibited significantly higher anti-HCMV activity compared to the commonly used antiviral drug ganciclovir (B1264) (GCV). nih.gov The 50% inhibitory concentration (IC₅₀) for compound A1 was 39- to 223-fold lower than that of GCV against HCMV strains AD 169 and Towne. nih.govnih.gov Furthermore, these 1,6-naphthyridine derivatives maintained their activity against HCMV strains that have developed resistance to other antiviral drugs like ganciclovir, foscarnet, and cidofovir, suggesting a distinct mechanism of action. nih.govnih.gov

The antiviral efficacy of these compounds also extends to Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). nih.gov Compound A1 was found to be roughly equipotent to acyclovir (B1169) against HSV-1 and was significantly more potent—by 21.5-fold—than acyclovir against HSV-2. nih.govresearchgate.net

| Compound | Virus Strain | Cell Line | IC₅₀ (μM) |

| Compound A1 (1,6-Naphthyridine derivative) | HCMV (AD 169) | Hs68 | 0.04 ± 0.01 |

| Ganciclovir (Control) | HCMV (AD 169) | Hs68 | 1.6 ± 0.6 |

| Compound A1 (1,6-Naphthyridine derivative) | HSV-1 (McKrae) | MA-104 | 3.2 ± 0.6 |

| Acyclovir (Control) | HSV-1 (McKrae) | MA-104 | 1.1 ± 0.3 |

| Compound A1 (1,6-Naphthyridine derivative) | HSV-2 (E194) | MA-104 | 0.6 ± 0.1 |

| Acyclovir (Control) | HSV-2 (E194) | MA-104 | 12.9 ± 3.6 |

| Data sourced from Bédard et al., 2001. nih.gov |

Certain derivatives of 1,6-naphthyridine carboxylic acid have emerged as powerful inhibitors of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. This enzyme is crucial for the virus's replication cycle, as it catalyzes the integration of the viral DNA into the host cell's genome.

One line of research focused on 8-hydroxy- imedpub.comimedpub.comnaphthyridine-7-carboxamide derivatives. The introduction of a 5,6-dihydrouracil group at the 5-position of the naphthyridine ring led to compounds with low nanomolar activity in inhibiting the strand transfer step of HIV-1 integration and subsequent viral replication in cells. nih.gov For instance, one such derivative, compound 7, was shown to inhibit the integrase-catalyzed strand transfer process with an IC₅₀ of 10 nM and prevented the spread of HIV-1 infection in cell cultures at a concentration of 0.39 μM. acs.orgresearchgate.net

Another class of compounds, the 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives, has been identified as potent allosteric inhibitors of HIV-1 integrase. nih.gov These molecules target the binding site of the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75), a host protein that HIV-1 integrase co-opts. nih.govresearchgate.net

| Compound Class | Target Site | Mechanism | Potency |

| 8-Hydroxy- imedpub.comimedpub.comnaphthyridine-7-carboxamides | Integrase Active Site | Strand Transfer Inhibition | IC₅₀ = 10 nM acs.orgresearchgate.net |

| 5-(5,6)-Dihydrouracil substituted derivatives | Integrase Active Site | Strand Transfer Inhibition | Low nanomolar activity nih.gov |

| 5,6,7,8-Tetrahydro-1,6-naphthyridines | Allosteric Site (LEDGF/p75 binding site) | Promotion of aberrant integrase multimerization | Active against HIV-1 infection in cell culture nih.gov |

The mechanism by which 1,6-naphthyridine derivatives exert their antiviral effects differs depending on the target virus.

For herpesviruses like HCMV, the mechanism appears to be novel. The fact that these compounds remain effective against viral strains resistant to standard therapies (ganciclovir, foscarnet, cidofovir) strongly supports this. nih.govnih.gov Time-of-addition experiments have shown that the anti-HCMV activity is lost around 72 hours post-infection, suggesting that the compounds interfere with events at both the early and late stages of viral replication. nih.govnih.gov This is further supported by observations of reduced de novo synthesis of the pp65 tegument protein. nih.gov

In the context of HIV, the mechanism is the specific inhibition of the viral integrase enzyme. Some derivatives act as classic active site inhibitors, preventing the crucial strand transfer step of DNA integration. nih.govacs.org Others function as allosteric inhibitors, binding to a different site on the integrase enzyme—the one used to interact with the host factor LEDGF/p75. This binding promotes an abnormal multimerization of the integrase enzyme, effectively disabling it. nih.govresearchgate.net

Antimicrobial and Antibacterial Activities of Naphthyridine Derivatives

The naphthyridine core is a well-established pharmacophore in the field of antimicrobial agents. nih.gov The first naphthyridine derivative to be used clinically as an antibacterial agent was nalidixic acid, introduced in 1967 for treating urinary tract infections caused by Gram-negative bacteria. mdpi.com Since then, numerous derivatives have been developed, showing a broad spectrum of activity. researchgate.net

Naphthyridine derivatives have demonstrated efficacy against a wide range of both Gram-positive and Gram-negative bacteria. mdpi.com Nalidixic acid and its early analogues were primarily active against Gram-negative bacteria. mdpi.com However, subsequent generations of drugs, such as those belonging to the fluoroquinolone class that incorporate a naphthyridine core, have achieved a much broader spectrum.

For example, enoxacin, a 1,8-naphthyridine derivative, is effective against many Gram-positive and Gram-negative bacteria and is used to treat infections of the urinary and respiratory tracts. nih.gov Trovafloxacin, another 1,8-naphthyridine derivative, is a broad-spectrum antibacterial drug used against Gram-positive streptococci and Gram-negative pathogens. nih.gov Research into benzo[h] imedpub.comimedpub.comnaphthyridine derivatives has also shown activity against bacteria such as S. aureus (Gram-positive) and E. coli (Gram-negative). imedpub.com

| Compound | Naphthyridine Core | Activity Spectrum |

| Nalidixic acid | 1,8-Naphthyridine | Primarily Gram-negative bacteria mdpi.com |

| Enoxacin | 1,8-Naphthyridine | Broad spectrum, including many Gram-positive and Gram-negative bacteria nih.gov |

| Trovafloxacin | 1,8-Naphthyridine | Broad spectrum, including Gram-positive streptococci and Gram-negative pathogens nih.gov |

| Gemifloxacin | 1,8-Naphthyridine | Very strong activity against Gram-negative and Gram-positive bacteria, including MRSA nih.gov |

| Benzo[h] imedpub.comimedpub.comnaphthyridine derivatives | Benzo[h] imedpub.comimedpub.comNaphthyridine | Active against S. aureus and E. coli imedpub.com |

The primary mechanism of antibacterial action for many naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial survival as they control the topological state of the DNA during replication, transcription, and repair. nih.gov

DNA gyrase (composed of GyrA and GyrB subunits) is the main target in many Gram-negative bacteria, while topoisomerase IV (composed of ParC and ParE subunits) is often the primary target in Gram-positive bacteria. nih.gov These antibacterial agents bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-stranded DNA breaks, which is ultimately lethal to the bacterium. nih.govresearchgate.net

Nalidixic acid selectively inhibits the A subunit of DNA gyrase. mdpi.com More advanced derivatives, such as enoxacin, gemifloxacin, and trovafloxacin, are dual-targeting inhibitors, acting on both DNA gyrase and topoisomerase IV. nih.gov This dual inhibition is believed to reduce the likelihood of bacteria developing resistance.

Activity against Multidrug-Resistant Strains

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Derivatives of the naphthyridine core have shown promise in combating these resilient pathogens.

Research has demonstrated that certain naphthyridine derivatives exhibit potent activity against multidrug-resistant bacteria. For instance, 7-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has shown superior antibacterial activity against multidrug-resistant strains of Streptococcus pneumoniae when compared to established antibiotics like ciprofloxacin (B1669076) and vancomycin. nih.gov Similarly, another derivative, 1-Cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, displayed comparable efficacy against MDR strains, particularly S. aureus and Staphylococcus epidermidis. nih.gov

Furthermore, some 1,8-naphthyridine derivatives that lack intrinsic antibacterial activity on their own have been found to potentiate the effects of fluoroquinolone antibiotics against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, suggesting their potential use as antibiotic adjuvants. mdpi.comresearchgate.net The fluoroquinolone Gemifloxacin, a naphthyridine derivative, is specifically indicated for treating infections caused by the multi-drug resistant strain S. pneumoniae. nih.gov Zabofloxacin, another derivative, is being investigated for its potential in treating infections caused by Gram-positive bacteria and Neisseria gonorrhoeae that are resistant to multiple drugs. nih.gov

| Compound Derivative | Target Multidrug-Resistant Strain | Observed Activity |

|---|---|---|

| 7-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | Streptococcus pneumoniae | Very good antibacterial activity compared to ciprofloxacin and vancomycin. nih.gov |

| 1-Cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | S. aureus, Staphylococcus epidermidis | Comparable activity to ciprofloxacin and vancomycin. nih.gov |

| Gemifloxacin mesylate | S. pneumoniae (multi-drug resistant) | Indicated for treatment of community-acquired pneumonia and chronic bronchitis exacerbations. nih.gov |

| Zabofloxacin | Gram-positive bacteria, Neisseria gonorrhoeae | Investigational antibiotic for multidrug-resistant infections. nih.gov |